3-(4-Bromo-2-fluorophenyl)propanoic acid
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Overview
Description
3-(4-Bromo-2-fluorophenyl)propanoic acid is a chemical compound with the CAS Number: 134057-95-7. It has a molecular weight of 247.06 and its IUPAC name is 3-(4-bromo-2-fluorophenyl)propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8BrFO2/c10-7-3-1-6 (8 (11)5-7)2-4-9 (12)13/h1,3,5H,2,4H2, (H,12,13) and the InChI key is FLAFQUSRGQNQFJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. The compound has a density of 1.2±0.1 g/cm^3, a boiling point of 278.9±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .Scientific Research Applications
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Synthesis of Biaryl Intermediates
- Field : Organic Chemistry
- Application : 4-Bromo-2-fluorobenzoic acid, a compound similar to 3-(4-Bromo-2-fluorophenyl)propanoic acid, is used in the synthesis of biaryl intermediates .
- Method : This typically involves palladium-mediated coupling with various aryl boronic acids .
- Results : The outcome of this process is the creation of biaryl intermediates, which are often used in the synthesis of various organic compounds .
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Synthesis of 2-Oxopiperazine Guanidine Analog
- Field : Medicinal Chemistry
- Application : 3-(4-Fluorophenyl)propionic acid, a compound similar to 3-(4-Bromo-2-fluorophenyl)propanoic acid, is used in the synthesis of 2-oxopiperazine guanidine analog .
- Method : The specific method of synthesis is not provided, but it likely involves standard organic synthesis techniques .
- Results : The outcome of this process is the creation of a 2-oxopiperazine guanidine analog, which may have potential medicinal applications .
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Design and Synthesis of Triple-Acting PPARα, -γ, and -δ Agonist
- Field : Pharmaceutical Research
- Application : A compound similar to 3-(4-Bromo-2-fluorophenyl)propanoic acid is used in the design and synthesis of a triple-acting PPARα, -γ, and -δ agonist .
- Method : The specific method of synthesis is not provided, but it likely involves complex organic synthesis techniques .
- Results : The outcome of this process is the creation of a triple-acting PPARα, -γ, and -δ agonist, which may have potential therapeutic applications .
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Antiviral Activity
- Field : Pharmacology
- Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which could potentially include a derivative of 3-(4-Bromo-2-fluorophenyl)propanoic acid, have been reported as antiviral agents .
- Method : The specific method of synthesis is not provided, but it likely involves standard organic synthesis techniques .
- Results : One compound showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
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Anti-inflammatory Activity
- Field : Pharmacology
- Application : Indole derivatives, which could potentially include a derivative of 3-(4-Bromo-2-fluorophenyl)propanoic acid, have been reported to possess anti-inflammatory activity .
- Method : The specific method of synthesis is not provided, but it likely involves standard organic synthesis techniques .
- Results : The outcome of this process is the creation of compounds with potential anti-inflammatory activity .
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Anticancer Activity
- Field : Oncology
- Application : Indole derivatives, which could potentially include a derivative of 3-(4-Bromo-2-fluorophenyl)propanoic acid, have been reported to possess anticancer activity .
- Method : The specific method of synthesis is not provided, but it likely involves standard organic synthesis techniques .
- Results : The outcome of this process is the creation of compounds with potential anticancer activity .
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Antioxidant Activity
- Field : Pharmacology
- Application : Indole derivatives, which could potentially include a derivative of 3-(4-Bromo-2-fluorophenyl)propanoic acid, have been reported to possess antioxidant activity .
- Method : The specific method of synthesis is not provided, but it likely involves standard organic synthesis techniques .
- Results : The outcome of this process is the creation of compounds with potential antioxidant activity .
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Antimicrobial Activity
- Field : Microbiology
- Application : Indole derivatives, which could potentially include a derivative of 3-(4-Bromo-2-fluorophenyl)propanoic acid, have been reported to possess antimicrobial activity .
- Method : The specific method of synthesis is not provided, but it likely involves standard organic synthesis techniques .
- Results : The outcome of this process is the creation of compounds with potential antimicrobial activity .
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Antitubercular Activity
- Field : Pharmacology
- Application : Indole derivatives, which could potentially include a derivative of 3-(4-Bromo-2-fluorophenyl)propanoic acid, have been reported to possess antitubercular activity .
- Method : The specific method of synthesis is not provided, but it likely involves standard organic synthesis techniques .
- Results : The outcome of this process is the creation of compounds with potential antitubercular activity .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, and the precautionary statements are P261-P305+P351+P338 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to rinse cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
3-(4-bromo-2-fluorophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAFQUSRGQNQFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568123 |
Source
|
Record name | 3-(4-Bromo-2-fluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30568123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-2-fluorophenyl)propanoic acid | |
CAS RN |
134057-95-7 |
Source
|
Record name | 3-(4-Bromo-2-fluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30568123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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